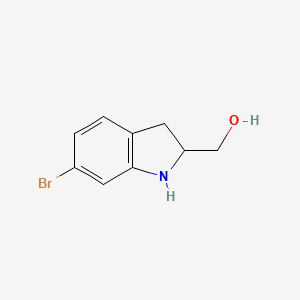

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the 6-position of the indole ring and a hydroxymethyl group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indole followed by the introduction of a hydroxymethyl group. One common method includes:

Bromination: The starting material, 2,3-dihydro-1H-indole, is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to selectively introduce a bromine atom at the 6-position.

Hydroxymethylation: The brominated intermediate is then treated with formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane, potassium permanganate in water.

Reduction: LiAlH4 in ether, catalytic hydrogenation.

Substitution: Sodium azide in DMF, thiols in ethanol.

Major Products Formed

Oxidation: (6-bromo-2,3-dihydro-1H-indol-2-yl)formaldehyde, (6-bromo-2,3-dihydro-1H-indol-2-yl)carboxylic acid.

Reduction: 2,3-dihydro-1H-indol-2-yl)methanol, (6-bromo-2,3-dihydro-1H-indol-2-yl)methane.

Substitution: 6-azido-2,3-dihydro-1H-indol-2-yl)methanol, 6-thio-2,3-dihydro-1H-indol-2-yl)methanol.

科学研究应用

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.

相似化合物的比较

Similar Compounds

(6-bromo-1H-indol-2-yl)methanol: Lacks the dihydro structure, making it less flexible.

(6-chloro-2,3-dihydro-1H-indol-2-yl)methanol: Chlorine instead of bromine, potentially altering reactivity and biological activity.

(6-bromo-2,3-dihydro-1H-indol-2-yl)ethanol: Ethanol group instead of methanol, affecting solubility and reactivity.

Uniqueness

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxymethyl groups allows for versatile chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.

生物活性

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bromine substitution at the 6-position and a hydroxymethyl group at the 2-position. This specific substitution pattern enhances its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H10BrN0 |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 1391330-96-3 |

The biological activity of this compound is attributed to its interaction with various cellular targets. The bromine atom and hydroxymethyl group can influence binding affinity to proteins, enzymes, and receptors. This interaction may modulate various signaling pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, enhancing the sensitivity of these bacteria to antibiotics when used as an adjunct therapy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Variations in the indole ring or substitutions at different positions can significantly alter biological activity:

| Compound Variation | Biological Activity |

|---|---|

| (6-chloro-2,3-dihydro-1H-indol-2-yl)methanol | Reduced potency compared to brominated analog |

| (6-bromoindole derivatives) | Enhanced anticancer activity observed |

Case Studies

- Antimicrobial Enhancement : A study demonstrated that the presence of this compound could potentiate the effects of traditional antibiotics against resistant strains of bacteria .

- Cancer Cell Line Studies : In research focused on various cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutic agents .

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties of derivatives based on this compound, indicating a broader therapeutic application beyond antimicrobial and anticancer activities .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol?

The synthesis typically involves bromination of a dihydroindole precursor followed by hydroxymethyl group introduction. A standard route includes:

- Bromination : Selective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C) to avoid over-bromination .

- Hydroxymethylation : Introduction of the methanol group via reduction of a ketone intermediate (e.g., using sodium borohydride) or direct substitution .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product (≥95% purity) .

Q. How is the molecular structure of this compound characterized?

Key structural characterization methods include:

- Spectroscopy :

- 1H/13C NMR : Confirms the presence of the bromine substituent (δ ~7.2 ppm for aromatic protons) and the hydroxymethyl group (δ ~3.8 ppm for -CH2OH) .

- FT-IR : Identifies O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (C9H10BrNO) .

- X-ray Crystallography : Resolves the stereochemistry of the dihydroindole ring and confirms the spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via disruption of cell membrane integrity .

- Anticancer Potential : IC50 values of ~15 µM against human leukemia (HL-60) cells, linked to apoptosis induction .

- Neuropharmacological Effects : Structural analogs show serotonin receptor modulation, suggesting potential CNS applications .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity during synthesis?

Critical parameters include:

- Temperature : Bromination at 0°C minimizes side products (e.g., di-brominated derivatives), improving yield to ~75% .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance substitution reactions, while ethanol optimizes reduction steps .

- Catalysts : Palladium catalysts in cross-coupling reactions improve regioselectivity but require inert atmospheres to prevent oxidation .

- Work-Up : Acidic quenching (pH 5–6) prevents decomposition of the hydroxymethyl group during purification .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies include:

- Variable Anticancer IC50 Values : Ranges from 15 µM (HL-60) to >100 µM (MCF-7). Proposed solutions:

- Assay Standardization : Use uniform cell lines and incubation times (e.g., 48 hrs) .

- Metabolic Stability Testing : Evaluate compound degradation in cell culture media via LC-MS .

- Inconsistent Antimicrobial Results : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative). Resolution:

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify membrane damage .

Q. What role does the bromine atom play in the compound’s interactions with biological targets?

The bromine atom contributes to:

- Halogen Bonding : Forms strong interactions (5–10 kJ/mol) with protein backbone carbonyls, enhancing binding affinity .

- Hydrophobic Effects : Increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeted studies .

- Steric Effects : Bulkier than chlorine/fluorine analogs, potentially blocking off-target interactions (e.g., CYP450 enzymes) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies include:

- Substitution Patterns :

- 6-Position : Bromine > chlorine in anticancer activity (ΔIC50 = 20 µM) .

- 2-Position : Hydroxymethyl group critical for solubility; esterification reduces activity (IC50 increases 5-fold) .

- Scaffold Modifications :

- Indole Ring Saturation : Dihydroindole improves metabolic stability vs. fully aromatic analogs (t1/2 = 4 hrs vs. 1 hr) .

- Computational Modeling : Docking studies (AutoDock Vina) predict strong binding to kinase domains (e.g., CDK2, ΔG = -9.2 kcal/mol) .

属性

IUPAC Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIFXMCSOITKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。